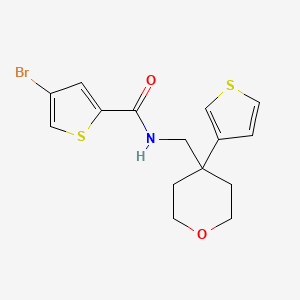
4-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring bromine and thiophene groups
Mecanismo De Acción
Target of Action
Thiophene derivatives, a key structural component of this compound, have been known to exhibit a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound .
Biochemical Pathways
Thiophene derivatives have been associated with a broad spectrum of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the known biological activities of thiophene derivatives, it can be inferred that this compound may have similar effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromothiophene with a boronic acid derivative. The reaction conditions usually require a palladium catalyst and a base, such as sodium carbonate, under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the development of new materials with specific properties.
Comparación Con Compuestos Similares
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar structure with a phenyl group instead of the tetrahydro-2H-pyran moiety.
4-Bromo-N-(4-(thiophen-2-yl)phenyl)thiophene-2-carboxamide: Similar thiophene core with a different substituent on the nitrogen atom.
Propiedades
IUPAC Name |
4-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S2/c16-12-7-13(21-9-12)14(18)17-10-15(2-4-19-5-3-15)11-1-6-20-8-11/h1,6-9H,2-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCATUPVHIURBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CS2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














